

Synthetic Protocol for the Potent and Selective KRAS G12C Inhibitor 25

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| Compound of Interest | | |
|----------------------|------------------------|-----------|
| Compound Name: | KRAS G12C inhibitor 25 | |
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Abstract

This application note provides a detailed protocol for the synthesis of **KRAS G12C inhibitor 25**, a highly potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. The protocol is intended for researchers and scientists in the field of drug discovery and development. Included are the inhibitor's quantitative data, a step-by-step synthetic methodology, and a diagram of the KRAS signaling pathway.

Introduction

The KRAS protein is a key signaling molecule that, when mutated, is a driver in numerous cancers. The glycine-to-cysteine mutation at codon 12 (G12C) is a common oncogenic alteration. **KRAS G12C inhibitor 25** is a novel compound that covalently binds to the mutant cysteine residue, locking the protein in an inactive state and inhibiting downstream signaling pathways that promote cell proliferation and survival. This inhibitor demonstrates significant potency with a reported IC50 of 0.48 nM for the inhibition of SOS1-assisted GDP/GTP exchange activity of the KRAS G12C mutant[1][2][3]. This document outlines a plausible synthetic route to facilitate its investigation in preclinical research.

Quantitative Data



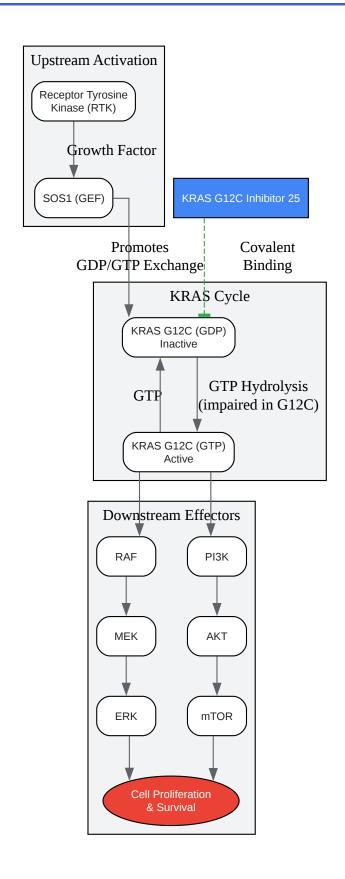
The following table summarizes the key in vitro potency data for KRAS G12C inhibitor 25.

| Parameter | Value | Reference |
|---------------------------------------|--------------|-----------|
| IC50 (SOS1-assisted GDP/GTP exchange) | 0.48 nM | [1][2][3] |
| CAS Number | 2734060-73-0 | [1][2] |
| Molecular Formula | C32H41N7O2 | [2] |
| Molecular Weight | 555.71 g/mol | [2] |

KRAS Signaling Pathway

The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of action for KRAS G12C inhibitors. The G12C mutation leads to a constitutively active KRAS protein, which promotes downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately driving cell proliferation and survival. Covalent inhibitors like inhibitor 25 bind to the mutant cysteine, preventing GTP loading and inactivating the protein.





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